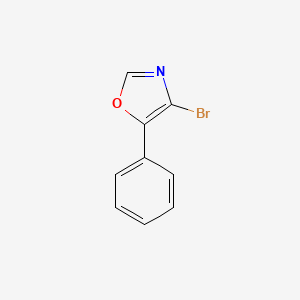

4-Bromo-5-phenyloxazole

描述

Overview of Oxazole (B20620) Chemistry: Historical Context and Fundamental Structural Features

The study of oxazoles, five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, has a rich history. The first synthesis of an oxazole derivative was recorded in the 19th century, with significant advancements in their chemistry expanding during the 20th century. scbt.com Early methods, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis discovered by Emil Fischer in 1896, laid the groundwork for accessing this important class of compounds. thieme-connect.deenamine-genez.com These initial discoveries have since evolved into a broad range of synthetic methodologies, reflecting the enduring importance of the oxazole scaffold. thieme-connect.de

The oxazole ring is a five-membered heterocycle with a planar, unsaturated structure containing a delocalized 6π electron system, which confers aromatic character. researchgate.netsci-hub.sedntb.gov.ua However, the presence of the highly electronegative oxygen atom leads to an incomplete delocalization of the π-electrons, resulting in lower aromaticity compared to other heterocycles like thiazole (B1198619) or imidazole. This reduced aromaticity gives the oxazole ring a more pronounced diene-like character. researchgate.net The nitrogen atom in the ring is of a pyridine-type, and its lone pair of electrons is not extensively involved in the aromatic system, which makes oxazole more basic than pyrrole. dntb.gov.uamdpi.com

Tautomerism is an important consideration in substituted oxazoles, particularly those bearing hydroxyl groups. For instance, 5-hydroxyoxazoles can exist in equilibrium with their keto tautomer, an oxazolone (B7731731). nrochemistry.com The position of this equilibrium is influenced by the substituents on the ring; for example, phenyl and acyl groups at the C2 and C4 positions can stabilize the aromatic 5-hydroxyoxazole tautomer. nrochemistry.com Metal-coordination can also induce tautomerization of oxazole molecules to their corresponding carbene forms. libretexts.org

The oxazole nucleus is a privileged scaffold in both chemical and biological sciences due to its structural and chemical diversity. mdpi.com It is a core component of numerous natural products, many of which exhibit significant biological activity. sci-hub.semdpi.com Examples include the antiviral agent (-)-hennoxazole A, the iron-chelating hinduchelins, and complex marine natural products like bengazoles and pseudopteroxazole. scbt.comsci-hub.sechempartner.com

In medicinal chemistry, the oxazole ring is a key structural motif in many approved drugs and investigational candidates. dntb.gov.uamdpi.com Its ability to participate in various non-covalent interactions allows oxazole-containing compounds to bind effectively to a wide range of enzymes and receptors. dntb.gov.ua This has led to the development of oxazole derivatives with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.commdpi.com Marketed drugs containing the oxazole core include the anti-diabetic agent aleglitazar, the platelet aggregation inhibitor ditazole, and the non-steroidal anti-inflammatory drug (NSAID) oxaprozin. scbt.com

The Role of Halogenated Oxazoles in Synthetic Organic Chemistry

Halogenated oxazoles are exceptionally valuable building blocks in synthetic organic chemistry. The presence of a halogen atom provides a reactive handle for further molecular elaboration, enabling the construction of complex, highly substituted oxazole derivatives.

The bromine atom on a bromooxazole scaffold is a versatile functional group that can be readily transformed through various reactions. It serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mt.com

Common cross-coupling reactions utilized with bromooxazoles include:

Suzuki-Miyaura Coupling: This reaction pairs the bromooxazole with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. sci-hub.sefishersci.co.uk

Sonogashira Coupling: This involves the coupling of a bromooxazole with a terminal alkyne, providing access to alkynyl-substituted oxazoles. wikipedia.orgyoutube.com

Heck Coupling: This reaction couples the bromooxazole with an alkene to introduce a vinyl substituent onto the oxazole ring. nrochemistry.comlibretexts.org

The reactivity of the C-Br bond allows for regioselective functionalization of the oxazole core. sci-hub.se Furthermore, bromooxazoles can undergo a fascinating rearrangement known as the "halogen dance" reaction. In this process, treatment with a strong base like lithium diisopropylamide (LDA) can cause the halogen to migrate from one position to another (e.g., from C5 to C4), with simultaneous introduction of an electrophile at the newly vacated position. wikipedia.org

4-Bromo-5-phenyloxazole is a particularly strategic synthetic intermediate. vedantu.com Its synthesis can be achieved through methods like the direct, regiocontrolled lithiation of 2-phenyloxazole (B1349099) followed by bromination. sci-hub.se

The strategic value of this compound lies in the distinct reactivity of its components. The bromine atom at the C4 position provides a site for the powerful cross-coupling reactions mentioned previously, allowing for the introduction of a wide variety of substituents. researchgate.netsci-hub.se For instance, the bromine can be displaced in Suzuki-Miyaura reactions to create more complex biaryl structures. sci-hub.se

Moreover, the phenyl group at the C5 position and the accessible C2 position offer further opportunities for functionalization. The bromine at C4 also enables unique transformations; for example, lithiation of 4-bromo-5-methyl-2-phenyloxazole can generate a (5-methyl-2-phenyloxazol-4-yl)boronic acid reagent, which acts as a masked cyanide source in subsequent reactions. enamine-genez.com The ability to selectively functionalize the oxazole ring at a specific position makes this compound a valuable and versatile building block for constructing complex, poly-substituted oxazole-containing target molecules for various applications in medicinal and materials chemistry. fishersci.co.ukwikipedia.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLWIEARIJZPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738313 | |

| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740806-67-1 | |

| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Phenyloxazole and Its Precursors

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole ring can be achieved through various cyclization reactions, with classical methods like the Van Leusen, Robinson-Gabriel, and Bredereck syntheses remaining widely used. Contemporary methods, including the cycloisomerization of propargylic amides and gold-catalyzed cyclizations, offer milder reaction conditions and broader functional group tolerance.

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles. nih.govijpsonline.com The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govwikipedia.org The mechanism proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484), which then eliminates the tosyl group to yield the oxazole. wikipedia.org

For the synthesis of a 5-phenyloxazole (B45858), benzaldehyde (B42025) would be the appropriate starting material to react with TosMIC. To obtain 4-Bromo-5-phenyloxazole, a potential strategy would be the subsequent bromination of the 5-phenyloxazole product. Direct bromination of oxazoles has been reported, often occurring at the C5 position unless it is already substituted. semanticscholar.org In the case of 5-phenyloxazole, electrophilic substitution would likely be directed to the C4 position.

Recent adaptations of the Van Leusen synthesis have focused on improving reaction conditions and expanding the substrate scope. One such adaptation involves a one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, various aldehydes, and aliphatic halides in an ionic liquid as the solvent. mdpi.com Microwave-assisted Van Leusen synthesis has also been developed to afford 5-aryl-1,3-oxazoles with high efficiency. nih.govmdpi.com

| Feature | Description | Relevance to this compound |

|---|---|---|

| Starting Materials | Aldehyde and Tosylmethyl isocyanide (TosMIC) | Benzaldehyde would be used to form the 5-phenyloxazole core. |

| Key Intermediate | Oxazoline | Formed via a [3+2] cycloaddition. nih.gov |

| Substitution Pattern | Primarily yields 5-substituted oxazoles. | The phenyl group is introduced at the C5 position. The bromo group would likely be introduced in a subsequent step. |

| Reaction Conditions | Mild and basic conditions. nih.gov | Adaptable to various substrates. |

The Robinson-Gabriel synthesis is a classic method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino-ketones. wikipedia.orgresearchgate.netijpsonline.com This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. ijpsonline.com The starting 2-acylamino-ketone can be synthesized via the Dakin-West reaction. wikipedia.org

To synthesize a 5-phenyloxazole derivative using this method, a precursor such as 2-acylamino-1-phenylethanone would be required. The nature of the acyl group would determine the substituent at the C2 position of the oxazole. For the synthesis of this compound, one could envision starting with a brominated 2-acylamino-ketone precursor or, more commonly, brominating the resulting 2-substituted-5-phenyloxazole.

Modifications to the Robinson-Gabriel synthesis have been developed to improve yields and employ milder conditions. For instance, the use of polyphosphoric acid can increase the yield of 2,5-diaryloxazoles. ijpsonline.com A solid-phase version of the reaction has also been described, utilizing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Starting Material | 2-Acylamino-ketone | A 2-acylamino-1-phenylethanone would be the precursor for the 5-phenyloxazole ring. |

| Reaction Type | Intramolecular cyclodehydration | Catalyzed by a dehydrating agent. wikipedia.org |

| Substitution Pattern | Yields 2,5-disubstituted oxazoles. | Provides a route to 5-phenyloxazoles with a variety of substituents at the C2 position. Bromination at C4 would be a subsequent step. |

| Catalysts | H₂SO₄, PCl₅, POCl₃, Polyphosphoric acid ijpsonline.com | Strong acids are typically required. |

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is noted for its efficiency and economy in producing certain oxazole derivatives. ijpsonline.com To apply this to the synthesis of a 5-phenyloxazole, a precursor that would lead to the phenyl group at the C5 position is needed. A potential starting material could be an α-halo-α-phenyl ketone. However, the classical Bredereck reaction is more suited for substitutions at the 2 and 4 positions. A modification of this reaction using α-hydroxyketones has also been reported. ijpsonline.com

The cycloisomerization of propargylic amides is a more contemporary and versatile method for the synthesis of polysubstituted oxazoles. organic-chemistry.orgnih.gov This reaction can be catalyzed by various transition metals, as well as Brønsted or Lewis acids. organic-chemistry.org The process involves the intramolecular cyclization of the propargylic amide to form an oxazoline intermediate, which then isomerizes to the oxazole. ijpsonline.com

This methodology is particularly well-suited for the synthesis of highly substituted oxazoles, including those with a phenyl group at the C5 position. For instance, a propargylic amide derived from phenylpropargylamine could serve as a precursor. The introduction of a bromine atom at the C4 position could potentially be achieved by using a brominated propargylic amide or by subsequent bromination of the oxazole product. A one-pot propargylation/cycloisomerization tandem process using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst has been shown to be a rapid and efficient route to substituted oxazoles. organic-chemistry.org

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the cyclization of functionalized alkynes. nih.govnih.gov Gold catalysts can efficiently promote the cyclization of propargylic amides to form oxazoles. nih.gov A notable application is the one-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole from a propargylic alcohol and an amide, which proceeds via a gold(III)-catalyzed propargylic substitution followed by a gold(III)-catalyzed bromocyclization. mdpi.com This demonstrates a direct route to a brominated oxazoline precursor, which can be a valuable intermediate for the synthesis of bromo-oxazoles. mdpi.com

Furthermore, a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed for the synthesis of fully substituted oxazoles. nih.gov The resulting triazene (B1217601) group can be subsequently replaced, for instance, with an iodo group, showcasing the potential for further functionalization. nih.gov

| Method | Key Features | Potential for this compound Synthesis |

|---|---|---|

| Cycloisomerization of Propargylic Amides | Versatile for polysubstituted oxazoles; catalyzed by transition metals or acids. organic-chemistry.orgnih.gov | A propargylic amide with a terminal phenyl group could yield the 5-phenyloxazole core. Bromine could be introduced on the precursor or the product. |

| Gold-Catalyzed Cyclization | Mild reaction conditions; high efficiency and regioselectivity. nih.govnih.gov | Direct methods for bromo-oxazoline synthesis exist, which are excellent precursors. mdpi.com Allows for the construction of highly substituted oxazoles. |

Formation of Halogenated Oxazole Intermediates

The synthesis of halogenated oxazoles serves as a critical step in accessing a wide range of functionalized derivatives. These intermediates are pivotal for subsequent transformations, including cross-coupling reactions and the introduction of other functional groups. Two primary strategies for their formation are electrophilic bromination and the halogen dance reaction.

Electrophilic bromination is a common method for introducing a bromine atom onto the oxazole ring. Reagents such as N-bromosuccinimide (NBS) are frequently employed for this purpose. mdpi.comslideshare.net The regioselectivity of the bromination is highly dependent on the substituents already present on the oxazole core. For instance, the bromination of 2-phenyloxazole (B1349099) with NBS yields 5-bromo-2-phenyloxazole. slideshare.net In another example, the reaction of an oxazole substituted with a dimethoxyphenyl group at the 5-position with NBS resulted in a mixture of products, including 4-bromo, and di- and tri-bromo derivatives, highlighting the challenge of controlling the site of bromination. mdpi.com Achieving regioselective C-4 bromination often requires alternative strategies, particularly when the C-5 position is unsubstituted or activated towards electrophilic attack.

The halogen dance reaction provides a powerful method for isomerizing halo-substituted heterocycles, allowing for the formation of isomers that are difficult to access through direct halogenation. wikipedia.org This reaction, which involves the base-catalyzed migration of a halogen atom across the ring, has been successfully applied to oxazole systems. rsc.org It is particularly useful for converting more readily available 5-bromooxazoles into the less accessible 4-bromooxazole (B40895) derivatives. thieme-connect.com For example, 5-bromo-2-(butylsulfanyl)oxazole can be rearranged to 4-bromo-2-(butylsulfanyl)oxazole in high yield. thieme-connect.com This transformation enables functionalization at positions that are not readily accessible by other synthetic means. clockss.org

The generally accepted mechanism for the halogen dance reaction on a 5-bromooxazole (B1343016) begins with deprotonation at the C-4 position by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). thieme-connect.com This initial step is favored due to the higher acidity of the C-4 proton compared to other positions on the oxazole ring. The resulting lithiated intermediate is in equilibrium with other species via a series of intermolecular halogen-metal exchanges. The driving force for the reaction is the formation of a thermodynamically more stable 5-lithio-4-bromooxazole intermediate. wikipedia.org This is because the negative charge at the C-5 position is more stable than at the C-4 position. thieme-connect.com Quenching this intermediate with an electrophile (such as a proton source) yields the 4-bromooxazole product. This process can be conceptualized as an "anion dance," where the negative charge migrates from the more basic C-4 position to the less basic C-5 position, compelling the halogen to shift to the C-4 position. thieme-connect.com

The success of the halogen dance reaction is highly contingent on the reaction conditions, including the choice of base, solvent, and temperature. thieme-connect.comresearchgate.net Strong, sterically hindered bases are typically required to initiate the deprotonation without undergoing competing nucleophilic addition reactions. Lithium diisopropylamide (LDA) has proven to be an effective base for this transformation, whereas other bases such as potassium hexamethyldisilazide (KHMDS), sodium hexamethyldisilazide (NaHMDS), and sodium amide (NaNH2) were found to be ineffective. researchgate.net The reaction is generally carried out at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium intermediates. thieme-connect.comresearchgate.net

The following table summarizes the effect of different bases on the halogen dance rearrangement of 2-(butylsulfanyl)-5-iodooxazole to 2-(butylsulfanyl)-4-iodooxazole, which follows a similar mechanism to the bromo-analogues. researchgate.net

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results |

| 1 | LDA | 1.5 | THF | -78 | 35% 4-iodo product, 31% reduced oxazole |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 4 | NaNH₂ | 3.0 | DMF | 0 | No reaction |

| 5 | NaNH₂ | 1.5 | NH₃ | -78 | No reaction |

| 6 | KH | 2.0 | THF | 0 | No reaction |

| 7 | KDA | 1.5 | THF | -78 | 46% 4-iodo product, 54% reduced oxazole |

| 8 | n-BuLi | 1.0 | THF | -78 | 98% reduced oxazole |

Data sourced from Synthesis 2011, No. 19, pp 3083–3088. thieme-connect.comresearchgate.net

Halogen Dance Reaction on Oxazole Systems

Direct Synthesis of this compound

An alternative to rearrangement reactions is the direct synthesis of this compound, which involves constructing the heterocyclic ring from appropriately functionalized precursors. This approach offers a more convergent route to the target molecule.

A viable strategy for the direct synthesis of this compound involves the initial synthesis of the 5-phenyloxazole core, followed by regioselective bromination at the C-4 position. The 5-phenyloxazole precursor can be readily prepared using the Van Leusen oxazole synthesis, which involves the reaction of benzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov

Once the 5-phenyloxazole is obtained, regiocontrolled functionalization at the C-4 position can be achieved through directed lithiation. Treatment of 5-phenyloxazole with a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the C-4 position, which is the most acidic site after C-2 (if unsubstituted). Subsequent quenching of the resulting 4-lithio-5-phenyloxazole intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide, would furnish the desired this compound. researchgate.net This method of direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source has been established as a general approach for the synthesis of various bromooxazoles. researchgate.net

Optimized Reaction Pathways for Selective Bromination at C4

The introduction of a bromine atom at the C4 position of the 5-phenyloxazole ring is a key synthetic step that requires precise control to ensure high regioselectivity. The oxazole ring can undergo electrophilic substitution, and the position of substitution is influenced by the existing substituents.

The direct bromination of substituted oxazoles is a common method for producing bromo-oxazole derivatives. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the substituents on the oxazole ring. For 5-substituted oxazoles, such as 5-phenyloxazole, electrophilic attack can potentially occur at the C4 or C2 positions.

A prevalent reagent for such transformations is N-bromosuccinimide (NBS), often used in solvents like acetonitrile (B52724) or tetrahydrofuran (THF). nih.govnih.gov The choice of solvent and temperature can be critical in directing the substitution to the desired position. For instance, the electrophilic bromination of anisole (B1667542) using NBS affords exclusively the para-substituted product, demonstrating the high regioselectivity achievable with this reagent under appropriate conditions. nih.gov In the context of oxazoles, studies on similar heterocyclic systems show that direct bromination can yield specific isomers in good yields. For example, the bromination of certain substituted quinolines with NBS in concentrated sulfuric acid occurs exclusively in the homocyclic ring. researchgate.net While a specific protocol for 5-phenyloxazole is not detailed, the synthesis of 2-(p-acetamidophenyl)-4-methyloxazole can be followed by direct bromination to yield the 5-bromo derivative, indicating the feasibility of direct halogenation on the oxazole core. researchgate.net

The "halogen dance" rearrangement is another, more complex pathway that can be used to synthesize specific bromo-oxazole isomers. This process involves the deprotonation of a bromo-oxazole at a different position, followed by an isomerization to afford a more stable lithiated intermediate, which can then be functionalized. nih.gov

The mechanism of bromination of 5-phenyloxazole is an electrophilic aromatic substitution. The oxazole ring is considered electron-rich, and the heteroatoms play a significant role in directing incoming electrophiles. The oxygen atom acts as a π-donor through resonance, which helps to delocalize the positive charge of the arenium ion intermediate. nih.gov

In the case of 5-phenyloxazole, the phenyl group at C5 and the ring oxygen at position 1 activate the ring towards electrophilic attack. The nitrogen at position 3 is electron-withdrawing and deactivates the adjacent C2 and C4 positions, but the activating effect of the oxygen atom generally dominates. The substitution pattern is determined by the relative stability of the possible cationic intermediates (sigma complexes) formed upon attack of the electrophile (Br+). Attack at C4 is generally favored in 5-substituted oxazoles as the resulting intermediate can be effectively stabilized by resonance involving the ring oxygen atom without disrupting the aromaticity of the C5-phenyl substituent.

The general mechanism for electrophilic aromatic bromination using a reagent like NBS involves the generation of an electrophilic bromine species which then attacks the aromatic ring, leading to the formation of the sigma complex. A subsequent deprotonation step restores the aromaticity of the ring and yields the final brominated product. nih.gov

Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsonline.com Key green approaches include microwave-assisted synthesis and continuous flow techniques. ijpsonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsonline.com The synthesis of 5-substituted oxazoles, precursors to compounds like this compound, has been efficiently achieved using this technology.

A notable example is the one-pot [3+2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org This reaction, when conducted under microwave irradiation in an environmentally benign solvent like isopropanol (B130326) (IPA) with potassium phosphate (B84403) (K₃PO₄) as a base, can produce 5-phenyl oxazole in high yield. nih.govacs.org The process is rapid, taking only a few minutes, and represents a significant improvement over traditional methods that may require several hours of heating. nih.govsemanticscholar.org The efficiency of this method has also been demonstrated on a gram scale, highlighting its potential for larger-scale applications. acs.org

| Entry | Aldehyde | Base (equiv.) | Solvent | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | K₃PO₄ (2) | IPA | Microwave, 65°C, 350W | 8 | 96 | nih.govacs.org |

| 2 | 4-Chlorobenzaldehyde | K₃PO₄ (2) | IPA | Microwave, 65°C, 350W | 8 | 95 | nih.gov |

| 3 | 4-Methylbenzaldehyde | K₃PO₄ (2) | IPA | Microwave, 65°C, 350W | 8 | 94 | nih.gov |

| 4 | 4-Methoxybenzaldehyde | K₃PO₄ (2) | IPA | Microwave, 65°C, 350W | 8 | 96 | nih.gov |

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. durham.ac.uk This technology has been successfully applied to the synthesis of 4,5-disubstituted oxazoles.

In a typical flow setup, streams of reagents are combined and passed through a heated reactor. For oxazole synthesis, an acyl chloride and an isocyanoacetate can be mixed in a solvent stream and then passed through a packed cartridge containing a solid-supported base, such as PS-BEMP (a polymer-supported phosphazene base). durham.ac.ukacs.org This setup facilitates a rapid, base-catalyzed intramolecular cyclization to yield the desired oxazole product. acs.org Heating the reaction column can further increase reaction rates and lead to high yields and purities. durham.ac.uk Another flow method involves the rapid synthesis of oxazolines from β-hydroxy amides, which are then oxidized to oxazoles by flowing them through a packed reactor containing manganese dioxide. rsc.org

| Entry | Reactants | Base/Reagent | Temperature | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 3-Nitrobenzoyl chloride + Ethyl isocyanoacetate | PS-BEMP | 85°C | 20-30 min | >89 | durham.ac.ukacs.org |

| 2 | Benzoyl chloride + Ethyl isocyanoacetate | PS-BEMP | 85°C | 20-30 min | 99 | durham.ac.uk |

| 3 | (S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-phenylpropanamide | Deoxo-Fluor® (Oxazoline formation) | RT | - | - | rsc.org |

| 4 | 2-Phenyl-5-methyl-oxazoline-4-carboxylate | MnO₂ (Oxidation) | 60°C | - | 79 | rsc.org |

Reactivity and Transformation of 4 Bromo 5 Phenyloxazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. eie.gr 4-Bromo-5-phenyloxazole is a versatile building block in these reactions, serving as an electrophilic partner that can be coupled with a wide range of organometallic reagents. researchgate.netignited.in These reactions, typically catalyzed by palladium complexes, allow for the introduction of various substituents at the C4-position of the oxazole (B20620) core. eie.gr The reactivity of the C-Br bond in this compound facilitates its participation in several key cross-coupling methodologies, including the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. researchgate.netignited.in

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is a widely employed method for forming carbon-carbon bonds. nih.govlibretexts.org this compound has been successfully utilized as a substrate in Suzuki-Miyaura reactions to synthesize a variety of 4-aryl- and 4-heteroaryl-5-phenyloxazoles. ignited.insci-hub.sersc.org

The regioselectivity of Suzuki-Miyaura cross-coupling reactions is a critical consideration when multiple reactive sites are present in a molecule. In the case of dihalogenated oxazoles, the reaction can be directed to a specific position based on the relative reactivity of the carbon-halogen bonds. For instance, in 2,4-dihalooxazoles, regioselective Suzuki-Miyaura coupling can be achieved. ignited.inacs.org The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This principle allows for selective coupling at the more reactive halogen site while leaving the less reactive one intact for subsequent transformations. rsc.org

For example, a study on 2-iodo-4-bromo-5-phenyloxazole demonstrated that the Suzuki-Miyaura coupling occurs preferentially at the C2-position (the site of the more reactive iodine atom), leaving the C4-bromo group available for a subsequent Stille coupling. ignited.in This regioselectivity is crucial for the convergent synthesis of complex molecules like trisoxazoles. ignited.inacs.org The intrinsic electronic properties of the oxazole ring also play a role, with different positions on the ring exhibiting varying degrees of electrophilicity that can influence the site of oxidative addition by the palladium catalyst. rsc.orgnih.gov

For the Suzuki-Miyaura coupling of this compound derivatives, different catalyst systems have been explored. For instance, the use of CataCXium A, a palladium precatalyst, has been shown to be effective in the coupling of various aryl and heteroaryl boronic esters. nih.gov The choice of base and solvent system is also critical. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while solvent systems often consist of a mixture of an organic solvent (like toluene, dioxane, or 2-MeTHF) and water. nih.govnih.govresearchgate.net

Ligand effects can be significant in determining the outcome of the reaction, especially in cases of competing reaction sites. For example, in dihalopyrazines, the use of different phosphine (B1218219) ligands like Xantphos and Qphos can lead to different regioselectivies, highlighting the subtle but powerful influence of the ligand sphere around the palladium center. rsc.org While specific ligand effect studies solely on this compound are not extensively detailed in the provided context, the general principles of ligand influence on catalyst activity and selectivity are broadly applicable. rsc.orgmdpi.com

Table 1: Examples of Catalyst Systems for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) |

| This compound | Arylboronic acid | Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | Good |

| 2-Iodo-4-bromo-5-phenyloxazole | Oxazol-4-ylboronate | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | High |

| ortho-Bromoanilines | Benzylboronic ester | CataXCium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF/H₂O | 95 |

This table presents illustrative examples and conditions may vary.

The Suzuki-Miyaura coupling of this compound provides a direct route to 4,5-disubstituted oxazoles, which are important structural motifs in medicinal chemistry and materials science. sci-hub.sersc.org This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at the C4-position.

For instance, the coupling of this compound with various arylboronic acids has been employed in the synthesis of biphenyl (B1667301) oxazole derivatives, which have been investigated as potential enzyme inhibitors. rsc.org The reaction tolerates a range of functional groups on the boronic acid partner, making it a versatile tool for generating libraries of compounds for biological screening. nih.gov The ability to couple with heteroarylboronic acids further expands the synthetic scope, enabling the construction of complex heterocyclic systems. nih.govresearchgate.net

The Stille cross-coupling reaction, which pairs an organohalide with an organotin reagent, is another powerful method for carbon-carbon bond formation. acs.org This reaction is particularly useful for creating complex molecules and has been applied to the functionalization of oxazole rings. researchgate.netignited.in

This compound can serve as the halide component in Stille coupling reactions. researchgate.net Studies comparing the reactivity of different positions on the oxazole ring have shown that the C4 and C5 positions are amenable to functionalization via Stille coupling. researchgate.net The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and an organostannane reagent.

In a systematic study of the cross-coupling capabilities of 2-phenylthiazoles and -oxazoles, 4-bromo-2-phenyloxazole (B1590282) was successfully coupled with various stannanes. thieme-connect.com In the context of synthesizing trisoxazoles, a Stille coupling was used as the second cross-coupling step after an initial Suzuki-Miyaura reaction on a dihalo-oxazole substrate. ignited.inlookchem.com This sequential cross-coupling strategy highlights the controlled reactivity of the different halogenated positions on the oxazole ring. The Stille reaction has been shown to be effective in coupling oxazole units, contributing to the synthesis of bis- and trisoxazole natural product substructures. acs.orglookchem.com

Table 2: Comparison of Cross-Coupling Reactions for Oxazole Functionalization

| Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, boronic esters) | Mild reaction conditions, low toxicity of reagents, commercially available starting materials. nih.gov |

| Stille | Organotin (e.g., organostannanes) | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern. acs.org |

Stille Cross-Coupling Reactions

Synthesis of Poly-oxazoles via Sequential Couplings

An iterative, two-step process has been developed for the synthesis of C2-C4' linked poly-oxazoles. researchgate.net This method involves a TBS-iodine exchange reaction followed by a Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate, allowing for the addition of a bis-oxazole unit in each iteration. researchgate.net This strategy has been successfully employed to create bis-, tris-, tetrakis-, pentakis-, and hexakis-oxazoles. researchgate.net

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling organic halides with organozinc compounds, typically using a palladium or nickel catalyst. wikipedia.org This reaction is noted for its tolerance of a wide range of functional groups. nih.gov

The Negishi reaction is effective for both sp²-sp² and sp²-sp³ cross-coupling, making it a versatile tool in organic synthesis. wikipedia.orgresearchgate.net In the context of oxazole chemistry, efficient protocols for both sp²-sp² and sp²-sp³ cross-coupling reactions of halo-oxazoles have been established. researchgate.net This modular approach has been demonstrated in the total synthesis of complex natural products. researchgate.netresearchgate.net

For sp²-sp² coupling, arylzinc reagents are coupled with aryl halides. The development of palladacycle precatalysts has enabled these reactions to proceed under mild conditions with a broad scope of (hetero)aryl halides. nih.gov For instance, the coupling of arylzinc chlorides with aryl bromides can be achieved with low catalyst loadings. nih.gov

Sp²-sp³ cross-coupling involves the reaction of aryl halides with alkylzinc reagents. nih.gov The Negishi coupling has been shown to be effective for coupling primary and secondary alkyl groups. nih.gov A study comparing various C(sp²)–C(sp³) cross-coupling methods found that the Negishi reaction successfully installs a variety of alkyl groups, including n-hexyl, cyclopropyl, iso-propyl, and benzyl, onto aryl bromides. nih.gov

A general study on the selective functionalization of oxazole reported the successful use of Negishi cross-coupling for subsequent sp²-sp² and sp²-sp³ reactions of the derived oxazole halides. researchgate.net This highlights the utility of the Negishi reaction in the functionalization of the this compound core.

Table 1: Examples of Negishi Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Aryl Zinc Halide + Aryl Bromide | Palladacycle Precatalysts | Biaryl | nih.gov |

| Alkyl Zinc Reagent + Aryl Bromide | Pd-PEPPSI-IPentCl | Alkyl-Aryl | nih.gov |

| Oxazole Halide + Organozinc Reagent | Palladium or Nickel Catalyst | Substituted Oxazole | researchgate.net |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild reaction conditions. wikipedia.org

The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org This allows for selective reactions when multiple different halogens are present in a molecule. wikipedia.org this compound can be functionalized at the 4-position using Sonogashira coupling. researchgate.net The reaction has been successfully applied to 4- or 5-halogenated 2-butylthiooxazoles to introduce alkynyl groups. researchgate.net

Table 2: Key Features of Sonogashira Cross-Coupling

| Feature | Description | Reference |

|---|---|---|

| Reactants | Terminal alkyne and aryl/vinyl halide | wikipedia.org |

| Catalyst System | Palladium catalyst and Copper(I) co-catalyst | wikipedia.org |

| Conditions | Typically mild, can be performed at room temperature | wikipedia.org |

| Application | Formation of C(sp²)-C(sp) bonds | libretexts.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or sulfonates and amines. acsgcipr.orgorganic-chemistry.org This reaction is particularly useful when traditional nucleophilic aromatic substitution (SNAr) reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org

The reaction can be catalyzed by various palladium complexes, often in the presence of a phosphine or carbene ligand and a base. acsgcipr.org The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. snnu.edu.cn Sterically hindered ligands often enhance the catalytic activity. researchgate.net this compound is a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of various primary and secondary amines at the C4 position. The reaction has been shown to be effective for a wide range of (hetero)aryl chlorides and various amines. researchgate.net

Table 3: Components of the Buchwald-Hartwig Amination Reaction

| Component | Role | Examples | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic partner | This compound, Aryl chlorides | acsgcipr.orgresearchgate.net |

| Amine | Nucleophilic partner | Primary and secondary amines | acsgcipr.org |

| Catalyst | Facilitates C-N bond formation | Pd(0) or Pd(II) complexes | acsgcipr.org |

| Ligand | Stabilizes and activates the catalyst | Phosphines, N-heterocyclic carbenes | snnu.edu.cnresearchgate.net |

| Base | Activates the amine | Sodium t-butoxide, K₃PO₄ | researchgate.net |

Nucleophilic Substitution Reactions on the Oxazole Ring

The oxazole ring in this compound can undergo nucleophilic substitution reactions. The bromine atom at the C4 position serves as a leaving group, allowing for its replacement by various nucleophiles. These reactions provide a direct method for introducing a range of functional groups onto the oxazole core. For instance, nucleophiles such as amines and thiols can displace the bromide. The reactivity of the C4 position towards nucleophiles is influenced by the electronic properties of the oxazole ring and the phenyl substituent.

Electrophilic Substitution Reactions on the Oxazole Ring

The oxazole ring is generally considered to be electron-rich, however, the presence of the phenyl group and the bromine atom influences its reactivity towards electrophiles. The phenyl ring at the C5-position is more susceptible to electrophilic aromatic substitution than the oxazole ring itself. cymitquimica.com The oxazole ring can participate in electrophilic substitution, but this is less common compared to reactions on the phenyl substituent. smolecule.com

Metalation Chemistry of Oxazoles

The metalation of oxazoles, particularly through lithiation, is a cornerstone of their functionalization. The specific positions of substituents on the oxazole ring direct the regioselectivity of these reactions, allowing for controlled introduction of new chemical moieties.

The lithiation of bromo-substituted phenyloxazoles is a well-documented process that often proceeds via a "halogen dance" reaction, a phenomenon that has been investigated for the first time on an oxazole system using 5-bromo-2-phenyloxazole. researchgate.netthieme-connect.comthieme-connect.com This reaction allows for the migration of the halogen atom to a less accessible position, coupled with the introduction of an electrophile at the vacated site. thieme-connect.com

For the isomeric 5-bromo-2-phenyloxazole, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -80 °C) in tetrahydrofuran (B95107) (THF) initiates the process. thieme-connect.comsorbonne-universite.fr The base selectively abstracts a proton from the C4 position, which is the most acidic site, generating a lithiated intermediate. thieme-connect.comthieme-connect.com This species then participates in a cascade of metal-halogen exchanges with the starting material, ultimately leading to the thermodynamically more stable 4-bromo-5-lithio-2-phenyloxazole intermediate. thieme-connect.comthieme-connect.com

This highly reactive organolithium intermediate can be trapped, or "quenched," by introducing various electrophiles into the reaction mixture. thieme-connect.comthieme-connect.com This results in the formation of a diverse array of 5-substituted 4-bromo-2-phenyloxazoles in good yields. thieme-connect.comthieme-connect.com Although this specific pathway starts with the 5-bromo isomer, the principles of regioselective lithiation and quenching are fundamental to the chemistry of bromo-phenyloxazoles. For instance, the direct lithiation of 4-bromo-5-methyl-2-phenyloxazole with n-butyllithium (n-BuLi) followed by quenching with methanol (B129727) has also been demonstrated. researchgate.net

The scope of this methodology is broad, allowing for the introduction of various functional groups at the C5 position.

Table 1: Examples of Electrophilic Quenching of Lithiated Bromo-phenyloxazole Intermediate

| Electrophile | Resulting 5-Substituent | Yield (%) | Reference |

|---|---|---|---|

| H₂O | -H | - | thieme-connect.com |

| Benzaldehyde (B42025) | -CH(OH)Ph | 78 | thieme-connect.comthieme-connect.comsorbonne-universite.fr |

| N,N-Dimethylformamide (DMF) | -CHO | 75 | thieme-connect.com |

| Iodine (I₂) | -I | 85 | thieme-connect.com |

| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | -Br | 75 | thieme-connect.com |

Data derived from the halogen dance reaction of 5-bromo-2-phenyloxazole. thieme-connect.comthieme-connect.comsorbonne-universite.fr

The halogen dance reaction represents a powerful and convenient method for accessing 5-substituted 4-bromo-2-phenyloxazole derivatives. thieme-connect.comthieme-connect.com This strategy effectively transforms an easily accessible starting material into a more complex, functionalized scaffold. thieme-connect.com It provides a synthetic pathway to 2,4,5-trisubstituted oxazoles, which are valuable structures in medicinal chemistry and materials science. thieme-connect.comthieme-connect.com

Crucially, the bromine atom that remains at the C4 position following the reaction sequence serves as a handle for subsequent chemical modifications. thieme-connect.comthieme-connect.com This allows for further derivatization through reactions such as metal-halogen exchange followed by the introduction of other electrophiles or through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille). thieme-connect.comthieme-connect.comijpsonline.com This two-step functionalization capability—first at C5 via the halogen dance and then at C4 via the bromo substituent—enables the synthesis of fully substituted oxazoles with a high degree of control over the substitution pattern. thieme-connect.comthieme-connect.com

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, is not inert. Under the influence of light or heat, it can undergo significant structural changes, including ring-opening and skeletal rearrangements, to form new heterocyclic or acyclic structures.

Phenyl-substituted oxazoles and their isomers, isoxazoles, are known to undergo phototransposition reactions. researchgate.net For example, under irradiation, 5-phenylisoxazole (B86612) can rearrange to 5-phenyloxazole (B45858). researchgate.net These transformations often proceed through high-energy intermediates. aip.orgnih.gov

A notable photochemical reaction involves diarylethenes that incorporate both oxazole and phenyl rings. acs.orgnih.gov Irradiation of these compounds with UV light initiates a novel photochemical rearrangement that results in the formation of polyaromatic systems, such as naphthalene (B1677914) derivatives. acs.orgnih.gov The proposed mechanism for this complex transformation involves several steps:

Photocyclization: An initial six-electron conrotatory photocyclization forms a transient hexatriene-like intermediate. acs.org

Sigmatropic Rearrangements: This is followed by a sequence of researchgate.netacs.org and aip.orgacs.org-hydrogen shifts. acs.orgnih.gov

Ring Opening: The final key step is the opening of the oxazole ring, which facilitates the aromatization to the final naphthalene product. acs.org

The study of related heterocyclic systems reveals that photoisomerization between isoxazoles and oxazoles often involves the formation of a 2H-azirine intermediate, which is generated via the cleavage of the weak N-O bond in the isoxazole (B147169) ring. aip.orgnih.govresearchgate.net This azirine can then rearrange to the more stable oxazole.

The oxazole ring can also be induced to rearrange under thermal conditions. The thermal interconversion of isoxazoles and oxazoles has been observed at high temperatures (e.g., 230°C). researchgate.net Similar to the photochemical pathway, these thermal rearrangements are also proposed to proceed through a 2H-azirine intermediate. researchgate.net The initial step is believed to be the homolytic cleavage of the N-O bond in an isoxazole, leading to a reactive acyclic species that can reclose to form an isomeric isoxazole or rearrange to an oxazole via the azirine. researchgate.net

Furthermore, related fused heterocyclic systems demonstrate the potential for the oxazole ring to participate in thermal transformations. For instance, 2-aryloxazolo[3,2-a]pyridinium salts, when subjected to reaction with secondary amines, undergo an unusual ring transformation. msu.ru The proposed mechanism involves the opening of the pyridine (B92270) ring, ultimately yielding 1-amino-4-(5-aryloxazol-2-yl)buta-1,3-dienes. msu.ru This illustrates that the oxazole core can remain intact while an adjacent fused ring undergoes cleavage and rearrangement. msu.ru

Computational Chemistry and Spectroscopic Investigations of 4 Bromo 5 Phenyloxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems like atoms and molecules. rsc.orgtandfonline.com DFT calculations for substituted oxazoles are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy. iucr.org These calculations allow for the optimization of the molecular geometry and the prediction of various electronic and spectroscopic parameters. tandfonline.comiucr.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. In bromo-substituted heterocyclic compounds, the distribution of these orbitals is often spread across the entire molecule. For instance, in a study on 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the HOMO and LUMO were found to be localized across the whole ring system. iucr.org The energies of these orbitals are critical for deriving key reactivity descriptors. iucr.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. iucr.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. iucr.org

Chemical hardness (η) is a property that quantifies the resistance of a molecule to changes in its electron distribution. It is directly related to the HOMO-LUMO gap and can be approximated by the equation: η ≈ (ELUMO - EHOMO) / 2

A "hard" molecule has a large energy gap, while a "soft" molecule has a small one. For example, DFT calculations on 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione determined the HOMO and LUMO energies to be -7.4517 eV and -0.9115 eV, respectively, resulting in an energy gap of 6.5402 eV, indicating significant molecular stability. iucr.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.4517 |

| ELUMO | -0.9115 |

| Energy Gap (ΔE) | 6.5402 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP surface illustrates regions of varying electrostatic potential, identifying sites susceptible to electrophilic and nucleophilic attack. In studies of related phenyl oxazole (B20620) derivatives, MEP plots have been used to recognize these reactive sites. researchgate.net Generally, regions with negative potential (colored red or yellow) are electron-rich and prone to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net In bromo-substituted quinolines, the MEP surface helps to reveal these distinct physicochemical properties. tandfonline.com For 4-Bromo-5-phenyloxazole, one would expect the electronegative oxygen and nitrogen atoms of the oxazole ring to be regions of negative potential, while the hydrogen atoms of the phenyl ring would exhibit positive potential.

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing theoretical atomic charges. This analysis offers a straightforward picture of the charge distribution and helps in understanding the electrostatic interactions within the molecule. The calculation is performed on the optimized molecular structure derived from DFT. While specific Mulliken charge data for this compound is not available, analysis of similar structures shows that electronegative atoms like oxygen and nitrogen typically carry a negative Mulliken charge, while carbon and hydrogen atoms are generally positive. The bromine atom would also be expected to carry a partial negative charge due to its high electronegativity.

Conformational analysis, combined with molecular geometry optimization, is performed to identify the most stable three-dimensional structure of a molecule. For this compound, a key structural feature is the dihedral angle between the phenyl ring and the oxazole ring. The presence of the bromine atom at position 4 can influence the planarity and orientation of these rings. rsc.org DFT calculations are used to optimize the geometry, finding the lowest energy conformation. tandfonline.comresearchgate.net Studies on similar bi-aryl systems, like substituted phenyl-oxazoles and bromo-quinolines, show that optimized molecular structures from DFT calculations are generally in good agreement with experimental data from X-ray diffraction. tandfonline.comresearchgate.net This analysis confirms the most stable spatial arrangement of the atoms, which is crucial for understanding the molecule's interactions and properties.

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. researchgate.net In the PCM framework, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. This approach allows for the calculation of molecular properties in a more realistic, solvated environment. Studies on substituted phenyloxazoles have utilized the PCM model to analyze interactions between the solute and solvent. researchgate.netresearchgate.net For this compound, applying the PCM framework would allow for a more accurate prediction of its electronic structure, conformational stability, and spectroscopic properties in various solvents.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods is employed to confirm the identity and purity of this compound and to investigate its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of a related compound, 4-bromo-2-(4-chlorophenyl)-5-phenyloxazole, recorded in DMSO-d6, the protons of the phenyl group at the 5-position appear as a multiplet in the range of δ 7.33-7.38 ppm. rsc.org The protons of the 4-chlorophenyl group at the 2-position show a multiplet between δ 7.88-7.92 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. For 4-bromo-2-(4-chlorophenyl)-5-phenyloxazole in DMSO-d6, characteristic signals are observed for the oxazole and phenyl rings. The carbon atoms of the 5-phenyl group resonate at δ 128.5, 129.2, and 130.2 ppm. rsc.org The carbon atoms of the oxazole ring appear at δ 116.6 (C4), 140.2 (C5), and 162.7 (C2). rsc.org

¹H NMR Spectroscopic Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.33-7.38 | m |

| 4-Chlorophenyl-H | 7.88-7.92 | m |

Solvent: DMSO-d6 rsc.org

¹³C NMR Spectroscopic Data for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C4 | 116.6 |

| C5 | 140.2 |

| C2 | 162.7 |

| Phenyl-C | 128.5, 129.2, 130.2 |

| 4-Chlorophenyl-C | 131.0, 131.9, 133.2, 133.4, 133.5, 136.2 |

Solvent: DMSO-d6 rsc.org

The chemical shifts observed in NMR spectra are sensitive to the electronic effects of substituents on the aromatic and heterocyclic rings. The bromine atom at the C4 position of the oxazole ring exerts a significant inductive effect, which influences the electron density and, consequently, the shielding of nearby nuclei. ucl.ac.uk This effect is additive and can be correlated with the electronegativity of the substituent. ucl.ac.uk In substituted phenyloxazoles, the position of signals for the phenyl and oxazole ring protons and carbons can shift depending on the nature and position of other functional groups. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

The IR spectrum of 4-bromo-2-(4-chlorophenyl)-5-phenyloxazole shows characteristic absorption bands that correspond to specific vibrational modes of the molecule. rsc.orgacs.org Key bands are observed at 1599 cm⁻¹ (C=N stretching), 1478 cm⁻¹ (aromatic C=C stretching), and a series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substituted oxazole and phenyl rings. rsc.org Specifically, bands at 1090, 1012, 828, and 758 cm⁻¹ can be attributed to C-H and C-C bending vibrations of the aromatic rings, while the band at 685 cm⁻¹ is likely associated with C-Br stretching. rsc.org

Selected IR Absorption Bands for a this compound Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1599 | C=N Stretch |

| 1478 | Aromatic C=C Stretch |

| 1090 | C-H Bending |

| 1012 | C-H Bending |

| 828 | C-H Bending |

| 758 | C-H Bending |

| 685 | C-Br Stretch |

Sample prepared in KBr rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. rsc.org

For 4-bromo-2-(4-chlorophenyl)-5-phenyloxazole, the high-resolution mass spectrum (ESI) showed a protonated molecular ion [M+H]⁺ at m/z 333.9609, which is in close agreement with the calculated value of 333.9634 for the formula C₁₅H₉BrClNO. rsc.org Similarly, for 4-bromo-5-(4-bromophenyl)-2-phenyloxazole, the [M+H]⁺ ion was found at m/z 377.9123 (calculated: 377.9129 for C₁₅H₉Br₂NO). rsc.org The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. rsc.orgbioline.org.br For oxazole derivatives, HRMS using techniques like electrospray ionization (ESI) provides definitive confirmation of their chemical formulas by measuring the mass-to-charge ratio (m/z) with high accuracy. rsc.orgbioline.org.brresearchgate.net In the analysis of related 2-amino-4-(p-substituted phenyl)-oxazoles, HRMS has been successfully employed to confirm the synthesized structures. bioline.org.brresearchgate.net For instance, the calculated m/z for 2-amino-4-(p-bromophenyl)-oxazole (C9H7BrN2O) is 237.9742, with the found value being 237.9731, demonstrating the precision of this method. researchgate.net

Table 1: Illustrative HRMS Data for Substituted Oxazole Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Reference |

|---|---|---|---|---|

| 2-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)oxazole | C16H12Cl2NO2 | 320.0240 | 320.0241 | rsc.org |

| 2-Amino-4-phenyloxazole | C9H8N2O | 160.0637 | 160.0607 | bioline.org.br |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. caltech.edu This method provides unambiguous proof of a molecule's structure and insights into its conformation and intermolecular interactions in the solid state. thieme-connect.comrsc.org For complex organic molecules, single-crystal X-ray diffraction is the definitive method for structural elucidation. thieme-connect.com The process involves growing high-quality single crystals, which can be challenging, and then exposing them to an X-ray beam. caltech.edu The resulting diffraction pattern is used to calculate the electron density map and, ultimately, the positions of the atoms. For instance, the crystal structure of [(4'-bromo) Phe4,Leu5]-enkephalin was determined using this method, revealing its conformation. nih.govnih.gov The introduction of a bromine atom can significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The resulting spectrum provides information about the wavelengths of maximum absorption (λmax), which are related to the energy gaps between the ground and excited electronic states. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically associated with π → π* transitions. msu.edu The solvent environment can influence the position and intensity of these absorption bands. libretexts.org

The absorption and emission wavelengths of oxazole derivatives are key to understanding their photophysical behavior. Research on related 2,5-diaryloxazoles shows they exhibit strong absorption in the UV region and emit in the near-UV or visible region. acs.org For example, a modified oxazolone (B7731731) dye, Ox-π,π-Ph(OMe), displays absorption and fluorescence spectra that are sensitive to solvent polarity. acs.org In methylcyclohexane, a nonpolar solvent, its absorption and emission maxima are at different positions compared to those in the polar solvent dimethyl sulfoxide, indicating a charge-transfer character in the excited state. acs.org

Table 2: Absorption and Emission Data for a Modified Oxazolone Dye

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ϕFl) | Reference |

|---|---|---|---|---|

| Methylcyclohexane | ~350 | ~450 | 0.002 | acs.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. It provides information on the emission spectrum, fluorescence quantum yield, and fluorescence lifetime. These parameters are crucial for assessing the suitability of a compound for applications such as fluorescent probes and scintillators. scian.cl

Organic scintillators are materials that emit light upon interaction with ionizing radiation. clemson.edu Phenyl-substituted oxazoles are known for their luminescence properties and are used in scintillation fluids. The efficiency of a scintillator is related to its ability to absorb energy from radiation and convert it into detectable photons, often in the visible range. clemson.edu The emission wavelength should ideally match the maximum response of the photodetector, which is typically around 420 nm for conventional photomultiplier tubes. clemson.edu The introduction of substituents, such as a bromo group, can modulate the electronic and, consequently, the scintillation properties of the oxazole core.

Benchmarking Computational Parameters for Accuracy

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting the absorption and emission properties of fluorescent molecules, thereby guiding the design of new materials. clemson.edu However, the accuracy of these predictions is highly dependent on the chosen computational parameters, such as the exchange-correlation functional and the basis set. clemson.edu

Research aimed at modeling organic scintillators benchmarks various computational parameters to find the combination that best reproduces experimental data. clemson.edu For a set of organic fluorophores, a study compared the performance of four different exchange-correlation functionals (B3LYP, M06-2X, CAM-B3LYP, and wB97X-D) and found that the M06-2X functional was most effective at identifying distinct absorption and emission features. clemson.edu Furthermore, the combination of the M06-2X functional with the 6-31G(d,p) basis set was found to produce results that align well with experimental trends in absorption and emission wavelengths. clemson.edu Such benchmarking is essential for ensuring the predictive power of computational models for new compounds like this compound.

Advanced Applications and Derivatization of 4 Bromo 5 Phenyloxazole

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding how the structure of a molecule influences its biological activity is a cornerstone of drug discovery. Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the effects of these changes on its biological properties. Derivatives of 4-bromo-5-phenyloxazole are valuable tools in such studies.

The ability to easily modify the this compound scaffold allows for the systematic exploration of how different substituents at various positions of the oxazole (B20620) ring impact biological activity. For example, studies on 2-amino-4-phenyloxazole derivatives have shown that substituents on the phenyl ring can significantly influence their antiprotozoal activity. researchgate.netbioline.org.br In one study, a series of 2-amino-4-(p-substituted phenyl)-oxazoles were synthesized and tested against Giardia lamblia and Trichomonas vaginalis. researchgate.netbioline.org.br The results indicated that a benzoyloxy group at the para-position of the phenyl ring led to the most active compound against G. lamblia, while a bromine atom at the same position resulted in the highest activity against T. vaginalis. researchgate.netbioline.org.br

Similarly, research on 5-phenyloxazole-2-carboxylic acid derivatives as inhibitors of tubulin polymerization has provided insights into their SAR. nih.gov Modifications to the substituents on the phenyl ring and the carboxamide group led to compounds with improved cytotoxicity compared to the lead compound. nih.gov

The following table summarizes the influence of substituents on the biological activity of some oxazole derivatives.

| Compound Variation | Biological Activity | IC50 (μM) |

| 2-Amino-4-(p-benzoyloxyphenyl)-oxazole | Antigiardial | 1.17 |

| 2-Amino-4-(p-bromophenyl)-oxazole | Anti-trichomonal | 1.89 |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | Antiproliferative (HeLa cells) | 0.78 |

This table highlights how small structural changes in oxazole derivatives can lead to significant differences in their biological activity profiles. researchgate.netbioline.org.brnih.gov

Material Science Applications of Oxazole Derivativesnumberanalytics.com

Oxazole-containing compounds are significant in material science due to their inherent aromaticity and electronic properties. numberanalytics.com The oxazole ring is an electron-rich system that can be modified to create materials with specific optical and electronic functions. spiedigitallibrary.orgnih.gov Derivatives of this compound are precursors to a variety of functional materials, including polymers and chromophores, which find applications in optoelectronics and other advanced fields. numberanalytics.com The reactivity of the bromo-substituted position allows for the synthesis of complex oxazole-based compounds through reactions like Suzuki-Miyaura, Sonogashira, and Stille cross-coupling, enabling the creation of trisubstituted oxazoles. researchgate.net

The oxazole scaffold is a fundamental component in many organic fluorophores. These are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength. 2,5-Diphenyloxazole (PPO), a classic example of an oxazole-based fluorophore, is widely used as a primary scintillator. sdfine.comsigmaaldrich.cn Scintillators are materials that emit light when excited by ionizing radiation, a property crucial for radiation detection. PPO functions by converting the energy from ionizing radiation into detectable visible light, typically with an emission peak around 385 nm.

The synthesis of advanced fluorophores and scintillators often involves the derivatization of halogenated precursors. The bromine atom in this compound provides a key site for synthetic modification, allowing for the attachment of various functional groups to tune the photophysical properties of the resulting molecule. beilstein-journals.orgmdpi.com For instance, the introduction of different aryl or alkyl groups can alter the emission wavelength, quantum yield, and solubility of the fluorophore. functmaterials.org.ua This tunability is essential for developing materials for specific applications, such as laser dyes and biological probes. spiedigitallibrary.org

Research has focused on creating fluorophores with high solubility in polymer matrices like polystyrene to produce plastic scintillators. functmaterials.org.ua These materials are advantageous due to their mechanical properties and long operational lifetimes. functmaterials.org.ua By modifying the structure of diaryl-substituted oxazoles, researchers can enhance their solubility and scintillation efficiency, which is critical for applications like fast neutron detection. functmaterials.org.ua

Table 1: Examples of Oxazole-Based Scintillators and Their Applications

| Compound Name | Abbreviation | Application | Solvent/Matrix | Reference |

|---|---|---|---|---|

| 2,5-Diphenyloxazole | PPO | Primary Scintillator, Wavelength Shifter | Toluene, Polystyrene | sdfine.comfunctmaterials.org.uagoogle.com |

| 1,4-Di-[2-(5-phenyloxazolyl)]-benzene | POPOP | Secondary Scintillator (Wavelength Shifter) | Toluene | google.com |

| 2-Phenyl-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | - | Scintillator Activator in Polystyrene | Polystyrene | functmaterials.org.ua |

Derivatives of oxazole are increasingly utilized in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgnih.gov Their utility stems from their excellent charge-transporting capabilities and efficient light emission. spiedigitallibrary.orgnih.gov The oxazole moiety is electron-rich and can act as an electron acceptor, making it suitable for use in electron transport layers (ETLs) or as an emissive component in OLEDs. spiedigitallibrary.orgresearchgate.net

The derivatization of this compound is a key strategy for creating novel materials for OLEDs. By introducing specific substituents, researchers can precisely control the energy levels (HOMO/LUMO) and emission colors of the resulting compounds. researchgate.net For example, studies have shown that incorporating oxazole derivatives into a dual-core structure with moieties like anthracene (B1667546) and pyrene (B120774) can lead to high-efficiency deep-blue emitters. nih.gov In one study, a 4,5-diphenyloxazole (B1616740) derivative was used to create emitters with high photoluminescence quantum yields of up to 88% and deep blue emission. nih.gov

The performance of oxazole-based materials in OLEDs is highly dependent on their molecular structure. For instance, some oxazole derivatives exhibit strong emission in the UV and deep-blue spectral range in the solid state. spiedigitallibrary.org The twisted molecular structure of some bis-chromophores containing oxazole units can reduce aggregation-induced fluorescence quenching, leading to efficient emission in thin solid films. spiedigitallibrary.org An OLED incorporating such a bis-chromophore, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx), displayed a deep blue emission at 430 nm with an external quantum efficiency (EQE) of 1.2%. spiedigitallibrary.orgspiedigitallibrary.org

Table 2: Optoelectronic Properties of Selected Oxazole Derivatives

| Compound | Application/Property | Emission λ (nm) | Quantum Yield (%) | Device Performance | Reference |

|---|---|---|---|---|---|

| 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) | Deep-blue emitter in OLED | 430 | - | EQE: 1.2% | spiedigitallibrary.orgspiedigitallibrary.org |

| 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP) | Deep-blue emitter | 443 (in solution) | 88 | - | nih.gov |

| 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO) | Deep-blue emitter | 433 (in solution) | 82 | - | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-bromo-5-phenyloxazole and its derivatives has traditionally relied on established methods such as the bromination of a parent oxazole (B20620). However, the future of its synthesis lies in the adoption of greener and more efficient technologies.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including oxazoles. researchgate.net This technology offers rapid and uniform heating, which can significantly shorten reaction times compared to conventional methods. researchgate.net For instance, microwave irradiation has been successfully employed in the synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC), achieving high yields in a matter of minutes. nih.govacs.org This approach represents a cleaner and more sustainable pathway for the production of oxazole derivatives. researchgate.net

Continuous-Flow Synthesis: Continuous-flow chemistry is another promising avenue for the synthesis of oxazoles, offering enhanced safety, scalability, and automation. capes.gov.brbeilstein-journals.org Flow reactors allow for precise control over reaction parameters and can handle unstable intermediates safely. beilstein-journals.org This methodology has been applied to the multi-step synthesis of substituted oxazoles, demonstrating its potential for the on-demand production of these compounds. capes.gov.brbeilstein-journals.org A fully automated continuous-flow synthesis of 4,5-disubstituted oxazoles has been developed, highlighting the potential for rapid library synthesis. capes.gov.br

The following table summarizes a comparison of synthetic methodologies for oxazole derivatives, highlighting the advantages of emerging techniques.

| Methodology | Typical Reaction Time | Key Advantages | Relevant Findings |

| Conventional Heating | Hours to Days | Well-established protocols | Often requires harsh conditions and long reaction times. |

| Microwave-Assisted Synthesis | Minutes | Rapid heating, increased yields, cleaner reactions. researchgate.net | Synthesis of 5-phenyl oxazole in 96% yield in 8 minutes. nih.govacs.org |

| Continuous-Flow Synthesis | Continuous Production | High scalability, safety, and automation. capes.gov.brbeilstein-journals.org | Enables multi-step synthesis and library generation. capes.gov.brbeilstein-journals.org |

| Visible Light-Induced Synthesis | Hours | Mild reaction conditions, avoids transition metals. rsc.org | Synthesis of polysubstituted oxazoles in up to 95% yield. rsc.org |

Exploration of Unconventional Reactivity Patterns

While the palladium-catalyzed cross-coupling reactions of the bromo-substituent are well-established, future research will likely delve into more unconventional reactivity patterns of the this compound core.